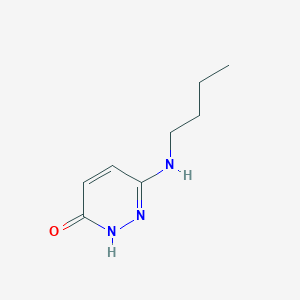
6-(Butylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Butylamino)pyridazin-3(2H)-one” is a chemical compound that belongs to the class of pyridazinones . Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinones, such as “6-(Butylamino)pyridazin-3(2H)-one”, can be achieved through a simple, two-step process. This process starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions. For instance, an unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Applications De Recherche Scientifique
Pharmacology: Antihypertensive Agents
Pyridazinone derivatives have been studied for their potential as antihypertensive agents . The butylamino group attached to the pyridazinone core could enhance the compound’s ability to modulate blood pressure by acting on specific receptors or enzymes involved in the cardiovascular system .
Anti-inflammatory Applications
The anti-inflammatory properties of pyridazinone compounds make them candidates for treating inflammatory conditions6-(Butylamino)pyridazin-3(2H)-one could be utilized in developing new anti-inflammatory medications, possibly targeting cytokine pathways or other inflammatory mediators .
Anticancer Research
In the realm of oncology, pyridazinone derivatives exhibit anticancer activities. Research into 6-(Butylamino)pyridazin-3(2H)-one may focus on its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antibacterial and Antifungal Agents
The compound’s structure suggests potential use as an antibacterial or antifungal agent. Studies could explore its efficacy against a range of pathogenic bacteria and fungi, possibly by disrupting cell wall synthesis or interfering with essential enzymes .
Analgesic Properties
Pyridazinones are known for their analgesic effects6-(Butylamino)pyridazin-3(2H)-one could be investigated for its pain-relieving properties, which might involve the modulation of nociceptive pathways or interaction with pain receptors .
Agriculture: Insecticide and Herbicide Activity
This compound also shows promise in agriculture as an insecticide or herbicide. Its application could be in controlling pest populations or inhibiting weed growth, contributing to crop protection strategies .
Synthesis of Functionalized Pyridazines
The compound can serve as a precursor for synthesizing various functionalized pyridazines, which are valuable in medicinal chemistry for creating new drug molecules with enhanced therapeutic properties .
Material Science: Organic Semiconductors
Lastly, the electronic properties of pyridazinone derivatives could be harnessed in material science, particularly in the development of organic semiconductors for use in electronic devices .
Propriétés
IUPAC Name |
3-(butylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPUKHWGKSPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533943 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylamino)pyridazin-3(2H)-one | |
CAS RN |
88259-82-9 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)



